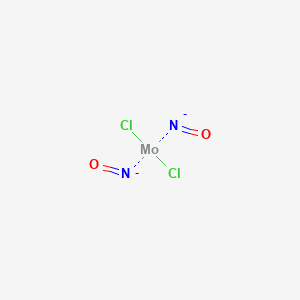
Dichlorodinitrosylmolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodinitrosylmolybdenum is a chemical compound with the molecular formula Cl₂MoN₂O₂. It is a coordination complex of molybdenum, characterized by the presence of two nitrosyl (NO) ligands and two chloride (Cl) ligands. This compound is of significant interest in the field of inorganic chemistry due to its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichlorodinitrosylmolybdenum can be synthesized through various methods. One common approach involves the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with nitrosyl chloride (NOCl) in an inert solvent such as dichloromethane. The reaction typically proceeds under mild conditions, with the formation of this compound as a yellow crystalline solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods. Scaling up the reaction involves careful control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Dichlorodinitrosylmolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state molybdenum species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are used.
Substitution: Ligand substitution reactions often occur in the presence of coordinating solvents like tetrahydrofuran (THF) or acetonitrile (CH₃CN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
Aplicaciones Científicas De Investigación
Dichlorodinitrosylmolybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other molybdenum complexes and as a catalyst in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its role in enzyme mimetics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to interact with cellular components.
Mecanismo De Acción
The mechanism by which dichlorodinitrosylmolybdenum exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nitrosyl ligands play a crucial role in its reactivity, allowing it to interact with molecular targets such as enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Dichlorodinitrosyltungsten: Similar in structure but contains tungsten instead of molybdenum.
Molybdenum Hexacarbonyl: Contains six carbonyl ligands instead of nitrosyl and chloride ligands.
Molybdenum Oxides: Various oxidation states of molybdenum oxides, such as molybdenum trioxide (MoO₃).
Uniqueness: Dichlorodinitrosylmolybdenum is unique due to its specific combination of nitrosyl and chloride ligands, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in catalysis and as a precursor for synthesizing other molybdenum complexes .
Propiedades
Número CAS |
44513-97-5 |
|---|---|
Fórmula molecular |
Cl2MoN2O2-2 |
Peso molecular |
226.87 g/mol |
Nombre IUPAC |
dichloromolybdenum;nitroxyl anion |
InChI |
InChI=1S/2ClH.Mo.2NO/c;;;2*1-2/h2*1H;;;/q;;+2;2*-1/p-2 |
Clave InChI |
ZFZQHZOYDAVTMB-UHFFFAOYSA-L |
SMILES canónico |
[N-]=O.[N-]=O.Cl[Mo]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



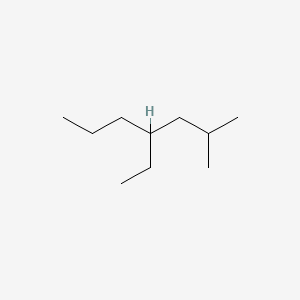

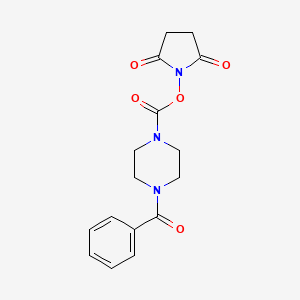
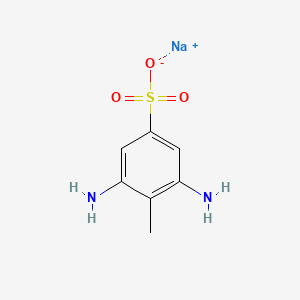


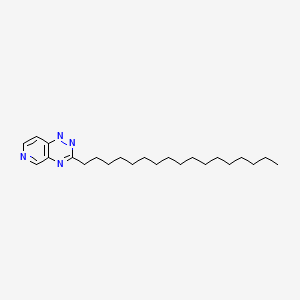
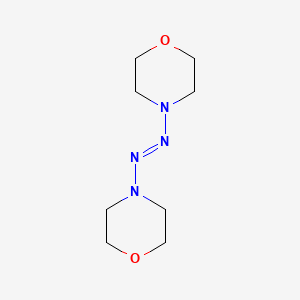


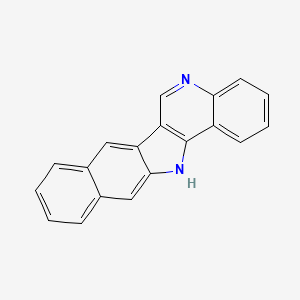
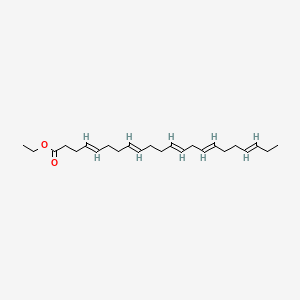
![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
